[3-(1-Benzothiophen-3-yl)phenyl]methanol
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Overview
Description
[3-(1-Benzothiophen-3-yl)phenyl]methanol is an organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Benzothiophen-3-yl)phenyl]methanol typically involves the reaction of benzothiophene derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where a benzothiophene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Benzothiophen-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzothiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Benzothiophene carboxylic acid or benzothiophene aldehyde.
Reduction: Benzothiophene phenylmethane.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
[3-(1-Benzothiophen-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(1-Benzothiophen-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [3-(1-Benzothien-2-yl)phenyl]methanol
- [3-(2-Benzothien-3-yl)phenyl]methanol
- [3-(1-Benzothien-3-yl)phenyl]ethanol
Uniqueness
[3-(1-Benzothiophen-3-yl)phenyl]methanol is unique due to the specific positioning of the benzothiophene moiety and the methanol group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12OS |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
[3-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-8,10,16H,9H2 |
InChI Key |
DYZDXRFGMBEULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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